molecular formula C10H12FN B6272235 5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 1188164-33-1

5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6272235
CAS No.: 1188164-33-1
M. Wt: 165.21 g/mol
InChI Key: SMPMUNVSERCREY-UHFFFAOYSA-N
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Description

5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.21 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1188164-33-1

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12FN/c1-12-10-5-2-7-6-8(11)3-4-9(7)10/h3-4,6,10,12H,2,5H2,1H3

InChI Key

SMPMUNVSERCREY-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=CC(=C2)F

Purity

95

Origin of Product

United States

Contextualization of the Indane Pharmacophore in Contemporary Medicinal Chemistry Research

The indane nucleus, a bicyclic system consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas. The rigid structure of the indane core provides a well-defined three-dimensional arrangement for appended functional groups, which can facilitate precise interactions with biological targets.

The versatility of the indane pharmacophore is evident in its incorporation into a range of approved drugs and clinical candidates. For instance, the indane moiety is a core structural feature of Rasagiline (B1678815), a potent and selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. The constrained nature of the indane ring in Rasagiline is crucial for its selective binding to the enzyme's active site.

Furthermore, the indane scaffold has been explored for its potential in developing agents for a variety of other conditions. Research has demonstrated the utility of indane derivatives as:

Dopaminergic agents: The structural similarity of certain aminoindanes to dopamine (B1211576) has led to their investigation as dopamine receptor agonists and reuptake inhibitors.

Antiviral agents: The indane scaffold has been incorporated into molecules targeting viral enzymes, such as HIV protease.

Anticancer agents: Certain indane derivatives have shown promise as inhibitors of enzymes involved in cancer progression.

The continued interest in the indane pharmacophore is driven by the potential to generate novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles through systematic chemical modifications.

Rationale for Focused Investigation of 5 Fluoro N Methyl 2,3 Dihydro 1h Inden 1 Amine Derivatives

The specific chemical features of 5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine provide a compelling rationale for its focused investigation. The strategic placement of a fluorine atom and an N-methyl group on the aminoindane scaffold is anticipated to modulate its biological activity in several ways.

The Role of Fluorine:

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties. nih.govnih.govmdpi.com In the context of the indane scaffold, a fluorine atom at the 5-position can:

Alter electronic properties: Fluorine is the most electronegative element, and its presence can significantly influence the acidity or basicity of nearby functional groups, potentially affecting drug-receptor interactions.

Enhance metabolic stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.

Improve binding affinity: In some cases, fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.

The Significance of N-Methylation:

The N-methyl group on the primary amine of the aminoindane core can also have a profound impact on its pharmacological profile. N-methylation is known to:

Modulate receptor selectivity: The addition of a methyl group can alter the shape and size of the molecule, leading to differential binding to various receptor subtypes. For example, in the context of monoamine transporters, N-methylation can influence the selectivity for the dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) transporters.

Influence blood-brain barrier penetration: The lipophilicity of a molecule is a key determinant of its ability to cross the blood-brain barrier. N-methylation can increase lipophilicity, potentially enhancing the central nervous system effects of the compound.

Affect metabolism: The N-methyl group can be a site of metabolism, leading to the formation of active or inactive metabolites.

The combination of 5-fluorination and N-methylation in the 1-aminoindane scaffold therefore presents a rich area for structure-activity relationship (SAR) studies. By systematically exploring derivatives of this compound, researchers can aim to fine-tune the compound's properties to achieve a desired therapeutic effect.

Overview of Key Research Trajectories and Challenges in Indane Based Chemical Biology

Retrosynthetic Analysis and Established Pathways to 5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

Retrosynthetic analysis of the target molecule reveals a logical and widely utilized synthetic strategy. The primary disconnection occurs at the C-N bond, identifying a direct precursor, 5-fluoro-1-indanone (B1345631), and methylamine (B109427). This approach is advantageous as 5-fluoro-1-indanone is a readily accessible intermediate. scientificlabs.co.ukchemicalbook.com A further disconnection of the indanone ring through an intramolecular Friedel-Crafts acylation pathway leads back to a simpler acyclic precursor, 3-(3-fluorophenyl)propanoic acid.

Conventional Multistep Synthetic Routes

The most conventional and linear pathway for the synthesis of racemic this compound begins with the formation of the key intermediate, 5-fluoro-1-indanone.

Intramolecular Friedel-Crafts Acylation: The synthesis typically commences with 3-(3-fluorophenyl)propanoic acid, which undergoes intramolecular Friedel-Crafts acylation to form the cyclic ketone. This cyclization is effectively promoted by strong acids such as polyphosphoric acid (PPA) or chlorosulfonic acid, resulting in the formation of 5-fluoro-1-indanone in good yields. researchgate.net

Reductive Amination: The core transformation involves the reductive amination of 5-fluoro-1-indanone. wikipedia.org This reaction is a form of amination that converts a carbonyl group into an amine through an intermediate imine. wikipedia.org In a direct, one-pot procedure, 5-fluoro-1-indanone is reacted with methylamine in the presence of a reducing agent. wikipedia.org Mild hydride reagents are preferred as they selectively reduce the imine intermediate without significantly reducing the starting ketone. Common reagents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org

An alternative, two-step approach involves first forming the primary amine, 5-fluoro-2,3-dihydro-1H-inden-1-amine, by reductive amination of 5-fluoro-1-indanone with ammonia (B1221849). The resulting primary amine is then isolated and subsequently N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions. This stepwise approach is analogous to synthetic routes used for other N-substituted 1-aminoindanes like rasagiline, where the primary amine is alkylated with propargyl chloride. chemicalbook.com

Convergent Synthesis Strategies

Convergent synthesis involves the separate preparation of key fragments of a molecule, which are then combined in the final stages. For a relatively small and rigid molecule like this compound, linear synthetic strategies are overwhelmingly predominant in the scientific literature. The established and efficient routes almost exclusively rely on the functionalization of a pre-formed 5-fluoro-1-indanone core. While a convergent approach is theoretically possible—for instance, by coupling a fluorinated aromatic fragment with a pre-formed nitrogen-containing side chain—such pathways are not commonly reported and are likely less efficient than the conventional linear sequence.

Development of Stereoselective Approaches to Enantiopure this compound

The C1 position of the 1-aminoindan (B1206342) scaffold is a stereocenter. For many biologically active aminoindanes, such as the anti-Parkinson's agent Rasagiline, a specific enantiomer is responsible for the desired therapeutic activity. tandfonline.comnih.gov Consequently, significant research has been dedicated to developing stereoselective methods to access enantiopure 1-aminoindanes. These methods can be directly applied to the synthesis of the enantiomers of this compound from the prochiral 5-fluoro-1-indanone.

Asymmetric Reductive Amination Strategies

Asymmetric Reductive Amination (ARA) offers a direct route to chiral amines from ketones. liv.ac.uk This can be achieved using either transition-metal catalysts or biocatalysts.

Transition-Metal Catalysis: This approach involves the reaction of the ketone (5-fluoro-1-indanone) and amine (methylamine) in the presence of a hydrogen source and a chiral transition-metal complex. researchgate.net Catalysts are typically formed from iridium, rhodium, or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives). google.comwikipedia.org These catalysts create a chiral environment that directs the reduction of the transiently formed imine, leading to one enantiomer in excess. The efficiency and enantioselectivity of these reactions are often high, making this a powerful method for generating enantiopure amines. thieme-connect.com

Biocatalysis: Enzymes, particularly reductive aminases (RedAms) and transaminases, have emerged as highly effective catalysts for asymmetric amination. nih.gov Reductive aminases, for example, utilize a cofactor (NAD(P)H) to directly reduce the imine formed from the ketone and amine substrates. nih.gov This approach has been successfully applied to the synthesis of (R)-rasagiline directly from 1-indanone (B140024) and propargylamine, demonstrating its applicability to the indanone scaffold. nih.gov By selecting an appropriate enzyme, either the (R) or (S) enantiomer of this compound can be produced with very high enantiomeric excess. researchgate.net

Table 1: Selected Catalytic Systems for Asymmetric Reductive Amination of Ketones
Catalyst TypeExample Catalyst/EnzymeTypical SubstratesKey Features
Transition Metal[Ir(COD)Cl]₂ / f-BinaphaneAryl Alkyl KetonesHigh enantioselectivity (up to 99% ee) and activity. google.com
Transition MetalRu(OAc)₂ / dtbm-SegphosAryl Alkyl KetonesEffective with ammonium (B1175870) salts to produce chiral primary amines. thieme-connect.com
BiocatalystReductive Aminase (RedAm)Ketones and AminesHigh stereoselectivity, operates under mild aqueous conditions. nih.gov
Biocatalystω-Transaminase (ω-TA)Ketones (amine acceptor)Uses an amine donor to convert ketones to chiral amines. researchgate.net

Chiral Auxiliary and Catalyst-Mediated Synthesis

A classical and reliable method for asymmetric synthesis involves the use of a chiral auxiliary. nih.gov This strategy involves temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction.

The general process is as follows:

Imine Formation: The prochiral ketone, 5-fluoro-1-indanone, is condensed with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a diastereomeric mixture of imines. nih.gov

Diastereoselective Reduction: The C=N bond of the imine is reduced. Because of the steric influence of the chiral auxiliary, one of the two faces of the imine is preferentially attacked by the reducing agent (e.g., NaBH₄ or catalytic hydrogenation), leading to the formation of one diastereomer of the N-alkylated amine in excess. researchgate.net

Auxiliary Cleavage: The chiral auxiliary is chemically cleaved, typically by hydrogenolysis, to release the desired enantiomerically enriched primary amine (e.g., (R)- or (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine). researchgate.net

N-Methylation: The resulting enantiopure primary amine is then N-methylated to yield the final target compound.

This method provides excellent stereocontrol and has been successfully used to prepare nearly enantiomerically pure (S)-1-aminoindane. researchgate.net

Exploration of Structural Modifications and Analogues of this compound

The 1-aminoindan framework is a "privileged scaffold" in medicinal chemistry, and numerous analogues have been synthesized to explore structure-activity relationships. nih.govnih.gov Modifications can be made to the aromatic ring, the aliphatic portion of the indan (B1671822) system, or the amine substituent.

N-Substituent Modification: The methyl group on the nitrogen can be readily replaced with other alkyl or functionalized groups. This is typically achieved by starting with the primary amine, 5-fluoro-2,3-dihydro-1H-inden-1-amine, and performing an N-alkylation reaction. The synthesis of rasagiline, the N-propargyl analogue, is a well-documented example of this type of modification. google.com

Aromatic Ring Substitution: The position and nature of the substituents on the aromatic ring can be varied. This is achieved by starting the synthetic sequence with a differently substituted phenylpropanoic acid. For instance, using starting materials with fluorine at other positions or incorporating additional groups like methoxy (B1213986) or trifluoromethyl moieties leads to a diverse range of analogues. nih.govmdpi.com The synthesis of trifluoromethyl-substituted aminoindanes has been achieved via Rh(III)-catalyzed annulation reactions. mdpi.com

Derivatization for Analysis: The amine functionality itself can be derivatized to facilitate analysis. For example, reaction with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or ethyl chloroformate (ECF) converts the amine into a less polar, more volatile derivative suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Table 2: Examples of Structural Analogues and Modifications
Analogue/Modification TypeExample CompoundSynthetic Approach
N-Alkylation(R)-N-propargyl-1-aminoindan (Rasagiline)Alkylation of (R)-1-aminoindan with propargyl chloride/sulfonate. chemicalbook.comgoogle.com
Ring Substitution1-TrifluoromethylindanesTransition metal-catalyzed [3+2] annulation reactions. mdpi.com
Ring Substitution5-Methoxy-N-methyl-1-aminoindanReductive amination starting from 5-methoxy-1-indanone. nih.gov
Isomeric Fluorination6-Fluoro-1-aminoindaneLinear synthesis starting from a 4-fluorophenyl derivative.

Design and Synthesis of Fluoro-Substituted Indane Derivatives

The construction of fluoro-substituted indane derivatives involves strategic approaches to build the core indane system and introduce the fluorine substituent at the desired position. The unique properties imparted to molecules by fluorine substitution continue to be the subject of intense research due to their widespread application. researchgate.net

One of the primary methods for constructing the indane system is through intramolecular Friedel–Crafts reactions. mdpi.com This approach involves the cyclization of suitable aromatic precursors containing a trifluoromethyl group or other fluorine substituents. For instance, trifluoromethylated β-phenyl ketones can undergo cycloalkylation to form 1-trifluoromethylindanes. mdpi.com Another established method involves Claisen condensations to prepare fluorinated indanone precursors, which can then be further modified to the desired amine. semanticscholar.org These indanones serve as versatile intermediates for subsequent derivatization.

The introduction of fluorine into the indane skeleton can be achieved at different stages of the synthesis. Selective fluorination reactions are often employed on pre-formed indanone structures. semanticscholar.org The development of novel methods for creating fluorinated compounds is a significant goal for organic and industrial chemists, leading to the synthesis of various pharmaceuticals and agrochemicals. researchgate.net

Table 1: Selected Synthetic Approaches for Fluoro-substituted Indane Cores

Synthetic MethodPrecursor TypeResulting StructureReference
Friedel–Crafts CyclizationTrifluoromethylated β-phenyl ketones1-Trifluoromethylindanes mdpi.com
Claisen CondensationAromatic esters and ketonesFluorinated Indanones semanticscholar.org
Knoevenagel CondensationBenzaldehyde derivativesFluoroindenones semanticscholar.org

Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This involves the systematic modification of the molecule's structure and evaluating the effect of these changes on its properties. For fluoro-substituted indane amines, derivatization at various positions allows for a thorough exploration of the chemical space.

A common strategy involves modifying the amine group or the aromatic ring. For example, the precursor 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide can be synthesized from the corresponding acetic acid derivative. ijirset.com This acetohydrazide can then be reacted with various electrophiles, such as acid chlorides or substituted carbonyl compounds, to introduce a wide range of functional groups. ijirset.com

The goals of these modifications in SAR studies include:

Probing Steric Hindrance: Introducing bulky groups like tert-butyl can determine if there is space available in a target's binding pocket. nih.gov

Modulating Hydrophobicity: Adding lipophilic groups (e.g., thiophene, furan) or hydrophilic groups can alter the compound's solubility and membrane permeability. nih.gov

Altering Electronic Properties: The placement of electron-donating or electron-withdrawing groups on the aromatic ring can influence binding interactions.

Modifying Hydrogen Bonding: Converting a primary or secondary amine to an amide or a tertiary amine changes its ability to act as a hydrogen bond donor or acceptor. nih.gov

Table 2: Examples of Functional Group Modifications for SAR Studies

Core StructureReagent/Reaction TypeModified Functional GroupPurpose of ModificationReference
2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazideAcetic acidN'-acetyl-acetohydrazideIntroduce amide functionality ijirset.com
2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide4-Ethyl-2,3-dioxo-piperazine-1-carbonylchloridePiperazine-1-carboxamide derivativeIntroduce complex heterocyclic moiety ijirset.com
Generic Pyrazine CoreSuzuki Coupling with Thiophene boronic acidThiophene-3-yl groupIncrease hydrophobicity and bulk nih.gov
Generic AmineAcetylationAcetamideMask primary amine, remove H-bond donor nih.gov
Generic AmineReductive AminationN,N-dimethylamineIncrease basicity, remove H-bond donor nih.gov

Enzymatic Approaches to Chiral Indane Amines

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. While traditional chemical methods often produce racemic mixtures that require challenging resolutions, biocatalytic methods using enzymes offer high stereoselectivity under mild conditions. nih.govnih.gov

Transaminases, particularly ω-transaminases (ω-TAs), are highly effective enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govwhiterose.ac.uk These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, using pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.gov For the synthesis of a chiral indane amine, the corresponding indanone would serve as the ketone substrate.

Protein engineering has been instrumental in overcoming the limitations of wild-type enzymes, which often have a narrow substrate scope. nih.govresearchgate.net Techniques such as directed evolution and rational design have been used to create transaminase variants capable of accepting bulkier aromatic substrates, such as substituted indanones. nih.gov This has significantly expanded the applicability of biocatalysis in pharmaceutical synthesis.

Other enzymatic strategies include the use of amine oxidases, which can be employed for the deracemization of chiral amines when used in conjunction with a non-selective reducing agent. nih.gov Furthermore, amine dehydrogenases catalyze the reductive amination of a ketone to a chiral amine, using ammonia as the amino donor and NAD(P)H as a cofactor. researchgate.net

Table 3: Enzymatic Strategies for Chiral Amine Synthesis

Enzyme ClassReaction TypeSubstrateKey FeaturesReference
ω-Transaminases (ω-TAs)Asymmetric synthesisProchiral ketoneHigh stereoselectivity; requires amino donor and PLP cofactor. nih.govwhiterose.ac.uk
Amine OxidasesOxidative deamination (for deracemization)Racemic amineCoupled with a reducing agent to convert the undesired enantiomer. nih.gov
Amine Dehydrogenases (AmDHs)Reductive aminationKetone or aldehydeUses ammonia as amino donor; requires NAD(P)H cofactor regeneration. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise molecular structure of this compound. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC), allows for the unambiguous assignment of all atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and N-methyl protons. The aromatic protons on the fluorinated benzene (B151609) ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The benzylic proton at the C1 position, adjacent to the amine, would likely appear as a triplet or doublet of doublets. The protons of the two methylene (B1212753) groups in the five-membered ring (C2 and C3) will exhibit complex splitting patterns due to both geminal and vicinal coupling. researchgate.net The N-methyl group should present as a singlet or a doublet if coupled to the N-H proton. The chemical shift of the amine proton itself can be variable and depends on factors like solvent and concentration. compoundchem.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The fluorine substitution significantly influences the chemical shifts of the aromatic carbons, with the carbon directly bonded to fluorine (C5) showing a large C-F coupling constant. rsc.org The other aromatic carbons will also display smaller couplings. The chemical shifts for the aliphatic carbons (C1, C2, C3) and the N-methyl carbon can be predicted based on values for similar indanamine structures. researchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. nih.gov For this compound, the spectrum would show a single resonance for the C5-fluorine atom. The precise chemical shift and coupling to adjacent protons would confirm its position on the aromatic ring. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Expected Coupling Constants (J) in Hz
C1-H~4.5 - 5.0~60 - 65J(H,H) for coupling with C2 protons
C2-H₂~2.0 - 2.8~30 - 35Geminal J(H,H), Vicinal J(H,H) with C1 and C3 protons
C3-H₂~2.9 - 3.4~35 - 40Geminal J(H,H), Vicinal J(H,H) with C2 protons
C4-H~7.0 - 7.3~115 - 120Aromatic J(H,H), J(H,F)
C5-FN/A~160 - 165 (d)¹J(C,F) ≈ 240-250 Hz
C6-H~6.9 - 7.2~110 - 115 (d)Aromatic J(H,H), J(H,F), ²J(C,F) ≈ 20-25 Hz
C7-H~7.2 - 7.4~125 - 130Aromatic J(H,H)
C3a (quaternary)N/A~140 - 145J(C,F) couplings
C7a (quaternary)N/A~145 - 150J(C,F) couplings
N-CH₃~2.4 - 2.8~30 - 35May show coupling to N-H
N-HVariable (1.0 - 4.0)N/AMay show coupling to N-CH₃

Note: Predicted values are based on data for analogous compounds and general spectroscopic principles. compoundchem.comrsc.orgchemicalbook.compdx.edu Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak (M+) would be observed at an odd m/z value, consistent with the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.com In this case, cleavage of the C1-C2 bond or the C1-C7a bond of the indane ring would be expected. The most prominent fragment in the mass spectrum of N-methyl amines often results from the loss of a hydrogen atom from the alpha-carbon, followed by the formation of a stable iminium cation. researchgate.net Another significant fragmentation would involve the loss of the N-methylamino group or parts of the aliphatic ring, leading to characteristic daughter ions. The presence of fluorine can also lead to fragments corresponding to the loss of F or HF, though this is less common with aromatic fluorine. whitman.edu

Table 2: Expected Key Fragments in the Mass Spectrum of this compound (C₁₀H₁₂FN, MW ≈ 179.21)

m/z (mass/charge)Proposed Fragment IonFragmentation Pathway
179[C₁₀H₁₂FN]⁺˙Molecular Ion (M⁺˙)
164[C₉H₉FN]⁺Loss of a methyl radical (•CH₃) from the molecular ion
150[C₉H₈F]⁺Loss of the N-methyl group (•CH₂NH)
135[C₈H₅F]⁺˙Retro-Diels-Alder type fragmentation of the five-membered ring
58[C₃H₈N]⁺Iminium ion [CH₃-NH=CH-CH₃]⁺ from cleavage and rearrangement
44[C₂H₆N]⁺Alpha-cleavage fragment [CH₂=NHCH₃]⁺

Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometer used. chemguide.co.uk

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. youtube.com The C-F stretching vibration for the fluorinated aromatic ring typically appears as a strong band in the 1200-1300 cm⁻¹ region. researchgate.net The N-H stretching of the secondary amine will be visible as a moderate band around 3300-3500 cm⁻¹. Aliphatic C-H stretching from the indane and methyl groups will be observed in the 2800-3000 cm⁻¹ range. Aromatic C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region. youtube.com

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The C-F bond also gives rise to a Raman active band.

Table 3: Predicted Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity (FTIR / Raman)
3300 - 3500N-H Stretch (secondary amine)Medium / Weak
3000 - 3100Aromatic C-H StretchMedium / Strong
2800 - 3000Aliphatic C-H Stretch (CH₂, CH₃)Strong / Strong
1580 - 1620Aromatic C=C Ring StretchMedium-Strong / Strong
1450 - 1550Aromatic C=C Ring StretchMedium-Strong / Strong
1440 - 1480Aliphatic CH₂ ScissoringMedium / Medium
1200 - 1300Aromatic C-F StretchStrong / Medium
1100 - 1250C-N StretchMedium / Medium
800 - 900Aromatic C-H Out-of-plane BendStrong / Weak

Note: These are general ranges. youtube.comresearchgate.net The exact position and intensity of peaks can be influenced by molecular conformation and intermolecular interactions.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound or one of its salts can be grown, this technique can provide unequivocal structural proof.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. scielo.org.za It would also reveal the conformation of the five-membered indane ring (e.g., envelope or twisted conformation) and the orientation of the N-methylamino substituent. Crucially, as the C1 atom is a stereocenter, X-ray crystallography on a sample of a single enantiomer (or a salt with a chiral counter-ion) can determine its absolute configuration (R or S). nih.gov Furthermore, the crystal packing arrangement, including any intermolecular hydrogen bonding involving the amine group, can be elucidated.

Table 4: Information Obtainable from Single-Crystal X-ray Crystallography

ParameterDescription
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present within the crystal.
Atomic Coordinates The precise (x, y, z) position of every non-hydrogen atom in the asymmetric unit.
Bond Lengths & Angles Highly accurate measurements of the distances between bonded atoms and the angles between bonds.
Torsion Angles Defines the conformation of the molecule, such as the puckering of the indane ring.
Absolute Configuration Unambiguous determination of the R/S configuration at the C1 chiral center.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, and other interactions that dictate crystal packing.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating the enantiomers of chiral amines and determining the enantiomeric excess (ee). csfarmacie.czamericanpharmaceuticalreview.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are often effective for this class of compounds. yakhak.orgresearchgate.net The separation can be performed in normal-phase (e.g., hexane/isopropanol mobile phase) or reverse-phase modes. yakhak.orgrsc.org A UV detector is suitable for detection, as the aromatic ring provides a strong chromophore. Method validation would establish linearity, accuracy, and precision. researchgate.net

Gas Chromatography (GC): Chiral GC can also be used for enantiomeric separation, often after derivatization of the amine to a less polar and more volatile derivative (e.g., an amide). Capillary columns coated with derivatized cyclodextrins are commonly used as the chiral stationary phase for this purpose. gcms.cz GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high-resolution separation and quantification.

Table 5: Typical Chromatographic Conditions for Chiral Analysis of Indanamine Analogues

ParameterHPLCGC
Technique Chiral High-Performance Liquid ChromatographyChiral Gas Chromatography
Stationary Phase Polysaccharide-based CSP (e.g., Chiralpak®, Chiralcel®) yakhak.orgresearchgate.netDerivatized cyclodextrin (B1172386) CSP (e.g., Rt-βDEX) gcms.cz
Mobile/Carrier Isocratic mixture of alkane and alcohol (e.g., hexane/isopropanol)Inert gas (e.g., Helium, Nitrogen)
Flow Rate/Temp ~0.5 - 1.5 mL/min; Ambient temperatureTemperature-programmed ramp (e.g., 100°C to 250°C)
Detection UV-Vis Diode Array Detector (DAD) at ~210-270 nmFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Purpose Determination of enantiomeric excess (% ee) and chemical purity.Determination of enantiomeric excess (% ee) and chemical purity.

Theoretical and Computational Chemistry Investigations of 5 Fluoro N Methyl 2,3 Dihydro 1h Inden 1 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system, offering insights into molecular stability and reactivity. nih.gov For 5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine, DFT calculations can be employed to optimize the molecular geometry, calculate vibrational frequencies, and explore its electronic landscape.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmdpi.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A molecule with high chemical hardness (large HOMO-LUMO gap) is less reactive than a "soft" molecule with a smaller energy gap. mdpi.com Theoretical studies on similar aromatic amines have utilized DFT calculations to determine these parameters and predict the molecule's reactive behavior. researchgate.net

Table 1: Hypothetical Global Reactivity Descriptors for this compound

ParameterFormulaDescription
HOMO Energy EHOMOEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy ELUMOEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Softness (S) 1 / ηThe reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons to itself.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled donor orbitals and empty acceptor orbitals. wikipedia.orgwisc.edu This analysis provides a detailed picture of the Lewis structure of the molecule, including lone pairs and bond orbitals, and quantifies the stabilization energy (E(2)) associated with delocalization events. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its preferred shapes, flexibility, and dynamic behavior in different environments (e.g., in a vacuum or in a solvent).

For this compound, MD simulations would be valuable for understanding the flexibility of the dihydroindene ring system and the rotational freedom of the N-methyl group. This information is critical as the three-dimensional shape of a molecule often dictates its biological activity. The simulations can identify stable conformers and the energy barriers between them, providing a dynamic picture that complements the static view from geometry optimization calculations.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netjbcpm.com The primary goal of docking is to predict the binding mode and affinity (often expressed as a docking score in kcal/mol) of a ligand to a specific biological target. nih.gov

In the context of this compound, molecular docking could be used to screen for potential protein targets and to understand the key interactions that stabilize the ligand-protein complex. For instance, docking studies could predict whether the compound binds to a specific enzyme or receptor, and identify which amino acid residues are involved in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Such studies are fundamental in rational drug design for identifying potential lead compounds. rjptonline.org

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

ParameterDescription
Binding Affinity (kcal/mol) A lower value indicates a stronger, more favorable binding interaction.
Interacting Residues Lists the amino acids in the protein's active site that interact with the ligand.
Hydrogen Bonds Details specific hydrogen bond interactions (e.g., between the amine group and a glutamic acid residue).
Hydrophobic Interactions Details interactions involving nonpolar parts of the ligand and protein (e.g., the indane ring and leucine (B10760876) residues).
Other Interactions Includes other non-covalent interactions like pi-pi stacking or electrostatic interactions.

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Strategies

When the three-dimensional structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) strategies become particularly important. One such strategy is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity. mdpi.com

For this compound, a pharmacophore model could be developed based on a set of known active molecules that are structurally similar. This model would highlight the key features of the fluoro-indane scaffold that are crucial for activity. The amine group could act as a hydrogen bond donor or a positively ionizable feature, the fluorine atom as a hydrogen bond acceptor, and the aromatic ring as a hydrophobic or aromatic feature. This pharmacophore model can then be used as a 3D query to screen large compound libraries to identify new molecules with potentially similar or improved activity.

Pharmacological and Biochemical Mechanisms of Action of 5 Fluoro N Methyl 2,3 Dihydro 1h Inden 1 Amine in Preclinical Studies

In Vitro Receptor Binding Affinity and Selectivity Profiling

The interaction of a compound with various neurotransmitter receptors is fundamental to its pharmacological profile. The fluorinated aminoindane core of 5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine suggests potential affinity for monoamine transporters and receptors, though specific binding data for this exact molecule are not extensively documented.

Specificity for Neurotransmitter Receptors (e.g., MAO, AMPA, Cannabinoid Receptors)

Monoamine Oxidase (MAO): Aminoindanes are a well-known class of compounds that can exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). The specific binding and inhibitory potency of this compound towards MAO isoforms would require dedicated enzymatic assays.

AMPA Receptors: Structurally related indenyl derivatives have been identified as positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. For instance, N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide was developed as a potent AMPA receptor positive modulator. nih.gov This suggests that the indenyl scaffold can be tailored to interact with ionotropic glutamate (B1630785) receptors, although the specific activity of this compound at this target is unconfirmed.

Cannabinoid Receptors: While many synthetic cannabinoids feature indole (B1671886) or indazole cores, the rigid structure of the indane moiety is also explored in psychoactive substance design. However, direct evidence linking this compound to CB1 or CB2 receptor binding is currently lacking.

Competitive Binding Assay Methodologies

To determine the binding affinity (expressed as the inhibition constant, Ki) of a test compound like this compound for a specific receptor, competitive radioligand binding assays are the established gold standard. giffordbioscience.comcreative-bioarray.com This methodology is robust, sensitive, and allows for the precise quantification of ligand-receptor interactions. oncodesign-services.comnih.gov

The general principle involves incubating a biological preparation containing the receptor of interest (e.g., cell membrane homogenates) with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target with high affinity) and a range of concentrations of the unlabeled test compound. giffordbioscience.comcreative-bioarray.com The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. oncodesign-services.com This value can then be converted to the Ki value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. nih.gov

Steps in a Typical Competitive Binding Assay:

Preparation: Cell membranes or tissue homogenates expressing the target receptor are prepared.

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the unlabeled test compound.

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor, and the IC50 is determined using non-linear regression analysis. nih.govnih.gov

Enzymatic Inhibition and Activation Studies in Cell-Free and Cell-Based Systems

The incorporation of fluorine into small molecules can significantly influence their interaction with enzymes, often leading to potent and specific inhibition. nih.gov The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons, modify metabolic stability, and facilitate covalent bond formation with enzyme active sites, leading to mechanism-based or "suicide" inhibition. nih.govresearchgate.net

For a compound like this compound, enzymatic studies would be critical to elucidate its metabolic fate and potential as an enzyme inhibitor. Key enzyme families to investigate would include Cytochrome P450 (CYP) enzymes, responsible for drug metabolism, and neurotransmitter-metabolizing enzymes like MAO.

Cell-Free Systems: These assays utilize purified enzymes or subcellular fractions (e.g., liver microsomes) to study direct interactions between the compound and the enzyme without the complexity of cellular uptake and transport. This approach is ideal for determining kinetic parameters of inhibition (e.g., Ki, IC50) and the mechanism of inhibition (e.g., competitive, non-competitive, irreversible). For example, the inhibitory effect on MAO-A and MAO-B would be assessed using purified enzymes and a substrate that produces a fluorescent or radioactive product.

Cell-Based Systems: These assays use intact cells to provide a more physiologically relevant context, accounting for cell permeability, intracellular metabolism, and potential off-target effects. For example, the effect of the compound on neurotransmitter levels in cultured neuronal cells could be measured to infer its impact on enzymes like MAO within a cellular environment.

Cellular Pathway Modulation and Signal Transduction Analysis (e.g., Gene Expression, Protein Phosphorylation)

The interaction of a ligand with its primary molecular target (e.g., a receptor or enzyme) initiates a cascade of intracellular signaling events that ultimately mediate the cellular response. Analyzing these downstream pathways is crucial for understanding the compound's full mechanism of action.

Should this compound interact with G-protein coupled receptors (GPCRs) or ion channels, it would be expected to modulate key signaling pathways. For example, if it were to act on receptors coupled to adenylyl cyclase, it could alter intracellular cyclic AMP (cAMP) levels. If it were to modulate glutamate receptors, it could influence calcium influx and the activation of downstream kinases like CaMKII, protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Techniques to study these effects include:

Western Blotting: To measure changes in the phosphorylation state of key signaling proteins (e.g., p-ERK, p-CREB).

Reporter Gene Assays: To measure the activation of specific transcription factors (e.g., CREB, NF-κB) downstream of receptor activation.

Quantitative PCR (qPCR) or RNA-Sequencing: To analyze changes in the expression of genes that are regulated by these signaling pathways.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For the fluorinated aminoindane scaffold, SAR studies would explore how modifications to the indane ring, the fluorine substituent, and the amine group affect biological activity. nih.gov

Research into related indenyl derivatives provides insight into the potential SAR for this class. A series of N-(indan-2-yl)propanesulfonamides were developed as AMPA receptor positive modulators. nih.gov Initial analogues with a phenyl group on the indane core were potent but had poor brain penetration. Replacing the phenyl with a pyridinyl moiety improved central nervous system exposure. Further optimization led to the discovery of N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, a potent and brain-penetrant clinical candidate. nih.gov This highlights the importance of the substituent at the 5-position of the indane ring and the stereochemistry at the amine-bearing carbon.

The introduction of fluorine is a common strategy in medicinal chemistry to enhance biological activity. nih.gov The position and number of fluorine atoms can drastically alter a molecule's properties, including its binding affinity and metabolic stability. nih.govmdpi.com

Table 1: SAR Insights from a Structurally Related AMPA Modulator

Compound Core Structure Key Substituent Biological Activity Note
Lead Compound N-(indan-2-yl)propanesulfonamide 5-phenyl Potent AMPA modulator, poor CNS penetration
Analogue N-(indan-2-yl)propanesulfonamide 5-(pyridin-3-yl) Improved CNS penetration

| 17i (Clinical Candidate) | N-[(2S)-indan-2-yl]propanesulfonamide | 5-(6-fluoro-pyridin-3-yl) | Potent, efficacious, and orally bioavailable |

Data derived from a study on related AMPA receptor modulators nih.gov.

Positional Isomerism and Stereochemical Effects on Biological Activity

Both the position of the fluorine atom on the aromatic ring and the stereochemistry of the amine group are critical determinants of biological activity. nih.govnih.gov

Positional Isomerism: The fluorine atom in this compound is located at position 5. Moving this substituent to other positions (e.g., 4, 6, or 7) would likely result in analogues with distinct pharmacological profiles. The electronic and steric environment of the molecule would change, affecting how it fits into a receptor binding pocket or an enzyme's active site. The synthesis of various positional isomers is a standard approach to explore the chemical space around a lead structure.

Stereochemical Effects: The C1 carbon of the 2,3-dihydro-1H-inden-1-amine core is a chiral center. Therefore, the compound exists as two enantiomers: (R)-5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine and (S)-5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine. Biological targets, being chiral themselves, often exhibit stereoselective interactions. nih.govresearchgate.net It is highly probable that one enantiomer would display significantly higher potency or a different pharmacological profile compared to the other. For example, in the development of the AMPA modulator mentioned previously, the (2S)-enantiomer was specifically identified as the active compound. nih.gov Therefore, the synthesis and evaluation of individual enantiomers are crucial steps in the preclinical development of such compounds.

Table 2: List of Compounds Mentioned

Compound Name
This compound
(R)-5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine
(S)-5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine
N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide
Serotonin
Dopamine

Impact of Halogenation and Alkylation on Potency and Selectivity

Halogenation , the introduction of a halogen atom such as fluorine, can have profound effects on a molecule's pharmacological profile. The introduction of a fluorine atom can alter a compound's metabolic stability and its ability to cross the blood-brain barrier. nih.govnih.gov Furthermore, the high electronegativity of fluorine can influence the electronic properties of the molecule, potentially affecting its binding affinity and selectivity for specific receptors or transporters in the central nervous system (CNS). researchgate.net For instance, in some compound series, fluorination has been shown to enhance potency at target receptors. researchgate.net However, the effects are highly dependent on the specific position of the fluorine atom on the molecular scaffold. nih.gov

The combination of both a fluorine atom at the 5-position of the indan (B1671822) ring and a methyl group on the amine nitrogen in this compound suggests a deliberate design to optimize its pharmacokinetic and pharmacodynamic properties. The fluorination may enhance brain penetration and metabolic stability, while the N-methylation could fine-tune its receptor interaction profile, potentially leading to a desired balance of potency and selectivity for its intended CNS targets.

Preclinical In Vivo Pharmacological Efficacy in Animal Models of Disease

Direct preclinical efficacy studies on this compound in animal models of neurological diseases are not currently available in the public literature. However, research on the non-fluorinated analog, N-methyl-2-aminoindane (NM2AI), provides some initial insights into the potential behavioral effects of this class of compounds.

Biochemical and Histopathological Assessment in Disease Progression Models

There is a lack of publicly available data on the biochemical and histopathological effects of this compound in animal models of disease. Such studies would be crucial for understanding the compound's mechanism of action at a cellular and tissue level.

Typically, biochemical assessments in preclinical neurological models would involve measuring levels of key neurotransmitters (such as dopamine and serotonin), their metabolites, or the expression levels of specific receptors and transporters in brain tissue following drug administration. researchgate.netrsc.org Histopathological analysis would involve microscopic examination of brain sections to identify any drug-induced changes in neuronal morphology, signs of neuroinflammation, or other tissue-level alterations. ekb.egekb.egresearchgate.netresearchgate.netnih.gov For instance, in models of neurodegenerative diseases, researchers would look for evidence of neuroprotection, such as a reduction in neuronal loss or the prevention of pathological protein aggregates.

Radioligand Development for In Vivo Imaging

The development of radiolabeled versions of CNS-active compounds is a critical step in drug development, enabling in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). rsc.orgnih.govmdpi.com These techniques allow for the non-invasive visualization and quantification of drug distribution, target engagement, and receptor occupancy in the living brain. nih.govnih.govnih.govresearchgate.netnih.gov

For a compound like this compound, the presence of a fluorine atom makes it a prime candidate for radiolabeling with fluorine-18 (B77423) ([¹⁸F]), a commonly used positron-emitting isotope for PET imaging due to its favorable half-life and imaging characteristics. nih.govmdpi.comresearchgate.netmdpi.com The synthesis of an [¹⁸F]-labeled version of this compound would allow researchers to conduct PET studies in preclinical models and eventually in humans to:

Determine the brain uptake and regional distribution of the compound.

Confirm that the drug binds to its intended target in the brain.

Establish the relationship between drug dose, plasma concentration, and target occupancy.

Alternatively, the development of an analog with an iodine atom could enable SPECT imaging with radioiodine isotopes such as iodine-123. nih.gov The choice between PET and SPECT often depends on the specific research question, the availability of the radioisotope, and the required imaging resolution and sensitivity. rsc.orgnih.govmdpi.com The successful development of a radioligand based on the this compound scaffold would be a significant advancement in understanding its in vivo pharmacology.

Potential Therapeutic Applications and Emerging Research Directions for 5 Fluoro N Methyl 2,3 Dihydro 1h Inden 1 Amine

Exploration in Central Nervous System (CNS) Disorders Based on Preclinical Data

The aminoindane framework is a well-established pharmacophore for CNS-active agents, most notably in the treatment of Parkinson's disease. Rasagiline (B1678815), an N-propargyl-1-aminoindan, is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576). This inhibition increases dopamine levels in the brain, alleviating symptoms of Parkinson's disease. Fragment-based drug design strategies have been employed to create novel 2,3-dihydro-1H-inden-1-amine derivatives based on the rasagiline scaffold, yielding potent and selective human MAO-B inhibitors.

Furthermore, preclinical studies on N-methylated aminoindanes, such as N-methyl-2-aminoindane (NM2AI), have been conducted to evaluate their in vivo effects. Studies in mice demonstrated that NM2AI induces effects consistent with a central nervous system stimulant. Its primary active metabolite was identified as 2-aminoindane (2AI).

The introduction of a fluorine atom, as seen in 5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine, can significantly modulate a molecule's pharmacological properties. Studies on other fluoro-substituted aminoindanes, like 5-iodo-2-aminoindane (B145790) (5-IAI), have shown preferential inhibition of the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), along with serotonin-releasing activity. This suggests that fluorination of the indane ring can direct the compound's activity towards specific monoamine systems, which are key targets in the treatment of depression, anxiety, and other mood disorders.

Table 1: Preclinical CNS Activity of Related Aminoindane Derivatives

Compound Model/System Observed Effect Potential Implication for CNS Disorders
Rasagiline Derivatives Human MAO-B Enzyme Assay Potent and selective inhibition of MAO-B. Treatment of Parkinson's Disease.
N-methyl-2-aminoindane (NM2AI) Mice (in vivo) CNS stimulant effects. Modulation of motor activity and sensory functions.

Potential in Oncological Research Through Novel Mechanisms (Preclinical)

While the aminoindane scaffold is primarily known for its CNS activity, the broader field of medicinal chemistry is continually exploring established pharmacophores for new applications, including oncology. Preclinical research specifically investigating this compound in cancer models is not extensively documented in the current literature.

The presence of the 5-fluoro substituent invites comparison to the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). However, it is critical to note that this compound is structurally distinct from 5-FU, which is a pyrimidine (B1678525) analog. 5-FU exerts its anticancer effects by inhibiting thymidylate synthase and by being incorporated into RNA and DNA. Any potential oncological activity of a fluoro-aminoindane derivative would likely proceed through entirely different mechanisms, which remain to be explored. Future preclinical studies would be necessary to determine if this class of compounds possesses any antiproliferative or cytotoxic activity against cancer cell lines.

Investigation into Other Preclinical Disease Models (e.g., Anti-inflammatory, Antimicrobial)

Beyond the CNS, the aminoindane skeleton has been evaluated for other biological activities. The versatile structure has been identified in compounds with anti-inflammatory and antibacterial properties.

In preclinical studies, certain synthetic aminoindane derivatives have demonstrated notable antibacterial effects against significant nosocomial pathogens. Specifically, activity has been observed against Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, both of which are known for their extensive antibiotic resistance. In these studies, specific aminoindane compounds inhibited bacterial growth with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. This suggests that the aminoindane scaffold could serve as a template for the development of new classes of antibiotics.

The anti-inflammatory potential of related structures has also been reported. For instance, derivatives of 4-amino-3,4-dihydro-2H-naphthalen-1-one, which shares structural similarities with the aminoindane core, have been synthesized and evaluated as mast cell stabilizing and anti-inflammatory compounds. While direct preclinical anti-inflammatory or antimicrobial data for this compound is not available, the established activity of the broader aminoindane class provides a rationale for its investigation in these areas.

Table 2: Preclinical Antimicrobial Activity of Aminoindane Derivatives

Bacterial Strain Compound Type Activity Metric (MIC Range) Source
Acinetobacter baumannii Synthetic Aminoindane Derivatives 3.9 - 15.6 µg/mL

Future Avenues in Prodrug Design and Targeted Delivery Systems (Preclinical)

The development of prodrugs and targeted delivery systems represents a key strategy in medicinal chemistry to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a therapeutic agent. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. This approach can be used to improve bioavailability, enhance site specificity, and reduce off-target toxicity.

The primary amine of this compound is an ideal functional group for prodrug modification. It can be chemically masked with various promoieties, such as amides or carbamates, which can be designed to be cleaved by specific enzymes that are abundant at the target site (e.g., in a tumor or the brain). This targeted prodrug design can increase the concentration of the active drug at the desired location, thereby enhancing efficacy and minimizing systemic exposure.

For instance, in cancer therapy, prodrugs can be designed to be activated by enzymes that are overexpressed in tumor tissues. Similarly, for CNS disorders, prodrug strategies can be employed to increase the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier, with subsequent enzymatic cleavage within the brain to release the active N-methyl-aminoindane. While specific preclinical studies on prodrugs of this compound have not been reported, these established principles provide a clear roadmap for future research to enhance its therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Indane Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing rational drug design. These computational tools can analyze vast datasets to identify novel drug candidates, predict their biological activity, and optimize their properties. For a versatile structure like the indane scaffold, AI and ML can accelerate the discovery and development process significantly.

Machine learning models can be trained on existing data from known indane derivatives to build quantitative structure-activity relationship (QSAR) models. These models can then predict the therapeutic potential of novel, unsynthesized indane compounds, such as this compound, against various targets (e.g., MAO-B, serotonin transporters, or bacterial enzymes). This allows researchers to prioritize the synthesis of compounds with the highest predicted activity and most favorable drug-like properties.

Furthermore, generative AI models can design entirely new indane-based molecules tailored to fit the binding site of a specific biological target. By exploring the vast chemical space around the indane scaffold, these algorithms can propose novel derivatives with optimized potency, selectivity, and ADME profiles. The application of these in silico methods can significantly reduce the time and cost associated with traditional drug discovery, offering a powerful pathway to unlock the full therapeutic potential of the indane class of compounds.

Conclusion and Future Perspectives in 5 Fluoro N Methyl 2,3 Dihydro 1h Inden 1 Amine Research

Identification of Unexplored Chemical Space and Synthetic Challenges

The primary unexplored area concerning 5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is its entire pharmacological and toxicological profile. The chemical space it occupies is intriguing, combining a fluorinated indane core with a secondary amine, but its properties are largely uncharacterized.

From a synthetic perspective, while general routes to fluorinated indanamines can be proposed, specific challenges for this molecule may exist. Key synthetic considerations would include:

Stereoselectivity: The C1 position of the indane ring is a chiral center. Developing stereoselective synthetic routes to obtain specific enantiomers would be crucial for any future pharmacological investigation, as different enantiomers often exhibit distinct biological activities and safety profiles.

Fluorination Strategy: The introduction of the fluorine atom at the 5-position of the indane nucleus would need to be strategically planned. This could be achieved either by starting with a pre-fluorinated precursor or by a late-stage fluorination reaction, each presenting its own set of challenges regarding regioselectivity and reaction conditions.

N-Methylation: The final N-methylation step would need to be optimized to ensure high yield and purity, avoiding over-methylation or other side reactions.

General synthetic strategies for related fluorinated amines often involve multi-step sequences that may require careful optimization and purification at each stage.

Opportunities for Advanced Mechanistic Elucidation and Novel Target Identification

Given the lack of data, the field is wide open for the mechanistic elucidation and target identification of this compound. Future research could initially involve a broad screening approach to identify potential biological targets. Based on the general activity of similar indane derivatives, promising areas for investigation could include:

Monoamine Reuptake Transporters: Screening for activity at the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters.

G-Protein Coupled Receptors (GPCRs): Assessing binding and functional activity at various CNS-relevant GPCRs, such as serotonergic, dopaminergic, and adrenergic receptors.

Ion Channels: Investigating potential modulatory effects on various ion channels in the brain.

Once a primary biological target is identified, more advanced mechanistic studies could be undertaken to understand its mode of action at the molecular level. This would involve detailed binding assays, functional assays, and potentially structural biology studies to characterize the interaction between the compound and its target protein.

Prospects for Further Preclinical Development and Lead Optimization

Should initial screening and mechanistic studies reveal a promising pharmacological profile, this compound could serve as a starting point for a lead optimization program. The prospects for its preclinical development would hinge on several factors, including its potency, selectivity, and initial safety profile.

A lead optimization campaign would likely involve the synthesis and evaluation of a library of related compounds to develop a comprehensive Structure-Activity Relationship (SAR). Key areas for optimization could include:

Position of the Fluorine Atom: Investigating how moving the fluorine atom to other positions on the aromatic ring affects activity and properties.

N-Alkyl Group: Exploring the impact of varying the size and nature of the N-alkyl substituent.

Indane Ring Substitutions: Introducing other substituents on the indane scaffold to modulate its physicochemical and pharmacological properties.

The data gathered from such a program would be essential for selecting a candidate compound for further preclinical development, which would involve more extensive in vitro and in vivo studies to assess its efficacy, safety, and pharmacokinetic profile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.